RSL3 (1S,3R-)

Vue d'ensemble

Description

(1S,3R)-RSL3, également connu sous le nom d'acide (1S,3R)-2,2-diméthyl-3-(2-méthylprop-1-ényl)cyclopropanecarboxylique, est un dérivé de l'acide chrysanthémique. L'acide chrysanthémique est un composé naturel présent dans les plantes de pyrèthre et est connu pour ses propriétés insecticides. La configuration (1S,3R) fait référence à l'isomère stéréochimique spécifique du composé, qui possède des propriétés chimiques et biologiques uniques.

Applications De Recherche Scientifique

(1S,3R)-RSL3 has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its role in insect pheromones and its potential as an insecticide.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

Industry: Utilized in the production of insecticides and other agrochemicals .

Mécanisme D'action

Target of Action

The primary target of Rsl3 (1S,3R-) is the enzyme glutathione peroxidase 4 (GPX4) . GPX4 plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .

Mode of Action

Rsl3 (1S,3R-) acts as an inhibitor of GPX4 . By inhibiting GPX4, Rsl3 (1S,3R-) prevents the enzyme from carrying out its protective functions, leading to an increase in lipid peroxidation and reactive oxygen species (ROS) within the cell . This increase in oxidative stress can trigger a form of cell death known as ferroptosis .

Biochemical Pathways

The action of Rsl3 (1S,3R-) affects several biochemical pathways. The inhibition of GPX4 leads to an increase in lipid peroxidation and ROS, which are key components of the ferroptosis pathway . Additionally, Rsl3 (1S,3R-) has been found to block the activation of the mammalian target of rapamycin (mTOR) signaling pathway through interactions with GPX4 . The mTOR pathway is involved in cell growth and survival, and its inhibition can further promote cell death .

Result of Action

The result of Rsl3 (1S,3R-) action is the induction of ferroptosis, a form of cell death characterized by iron-dependent accumulation of lipid peroxides . This can lead to severe mitochondrial damage and rapid occurrence of cell death . In the context of cancer, this makes Rsl3 (1S,3R-) a potential therapeutic agent for inducing death in cancer cells .

Action Environment

The action of Rsl3 (1S,3R-) can be influenced by environmental factors. For instance, the presence of non-thermal plasma (NTP) has been found to enhance the toxic effect of Rsl3 (1S,3R-) by inducing more rapid ferroptosis . This suggests that the efficacy and stability of Rsl3 (1S,3R-) can be modulated by the cellular environment and external factors .

Analyse Biochimique

Biochemical Properties

Rsl3 (1S,3R-) is an inhibitor of glutathione peroxidase 4 (GPX4), a key enzyme involved in preventing lipid peroxidation . By inhibiting GPX4, Rsl3 (1S,3R-) can induce ferroptosis, a form of cell death characterized by the accumulation of lipid peroxides . It also blocks the activation of the mammalian target of rapamycin (mTOR) signaling pathway through interactions with GPX4 .

Cellular Effects

Rsl3 (1S,3R-) has been shown to have significant effects on various types of cells, particularly cancer cells. For instance, it can reduce cell viability, inhibit sphere formation, and interfere with cell migration in vitro in thyroid cancer cell lines . In non-small-cell lung cancer (NSCLC) cells, the combination of non-thermal plasma (NTP) and low-concentration Rsl3 (1S,3R-) triggered severe mitochondrial damage, more cell death, and rapid ferroptosis occurrence in vitro and in vivo .

Molecular Mechanism

The molecular mechanism of Rsl3 (1S,3R-) involves its binding and inactivation of GPX4, leading to the accumulation of lipid peroxides and the induction of ferroptosis . Furthermore, it has been found that Rsl3 (1S,3R-) not only activates ferroptosis but also blocks the activation of the mTOR signaling pathway through interactions with GPX4 .

Temporal Effects in Laboratory Settings

The effects of Rsl3 (1S,3R-) can change over time in laboratory settings. For example, in a study involving NSCLC cells, it was found that the synergism of NTP and low-concentration Rsl3 (1S,3R-) triggered severe mitochondrial damage, more cell death, and rapid ferroptosis occurrence in vitro and in vivo .

Dosage Effects in Animal Models

In animal models, the effects of Rsl3 (1S,3R-) can vary with different dosages. For instance, in a study involving mice, it was found that Rsl3 (1S,3R-) at a dosage of 100 mg/kg, administered subcutaneously twice a week for 2 weeks, significantly inhibited tumor growth .

Metabolic Pathways

Rsl3 (1S,3R-) is involved in the metabolic pathway of glutathione peroxidase 4 (GPX4), an enzyme that prevents lipid peroxidation . By inhibiting GPX4, Rsl3 (1S,3R-) can induce ferroptosis, a form of cell death characterized by the accumulation of lipid peroxides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (1S,3R)-RSL3 implique généralement l'utilisation de l'acide chrysanthémique comme matière première. La voie de synthèse comprend les étapes suivantes :

Formation de l'acide chrysanthémique : L'acide chrysanthémique est synthétisé à partir de l'acide 2,2-diméthyl-3-(2-méthylprop-1-ényl)cyclopropanecarboxylique.

Estérification : L'acide est ensuite estérifié pour former de l'alcool chrysanthémylique.

Formation du tiglate : L'alcool chrysanthémylique est mis en réaction avec l'acide tiglique pour former du (1S,3R)-cis-chrysanthémyl tiglate

Méthodes de production industrielle

La production industrielle de (1S,3R)-RSL3 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Hydrogénation catalytique : Utilisation de catalyseurs pour hydrogéner les dérivés de l'acide chrysanthémique.

Séparation chirale : Utilisation de la chromatographie chirale pour séparer l'isomère (1S,3R) souhaité des autres stéréoisomères.

Analyse Des Réactions Chimiques

Types de réactions

(1S,3R)-RSL3 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones et des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en alcools.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium et les halogénoalcanes sont utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Cétones et acides carboxyliques.

Réduction : Alcools.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

(1S,3R)-RSL3 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.

Biologie : Étudié pour son rôle dans les phéromones des insectes et son potentiel comme insecticide.

Médecine : Investigé pour ses effets thérapeutiques potentiels et comme précurseur pour la synthèse de médicaments.

Industrie : Utilisé dans la production d'insecticides et d'autres produits agrochimiques .

Mécanisme d'action

Le mécanisme d'action de (1S,3R)-RSL3 implique son interaction avec des cibles moléculaires spécifiques :

Activité insecticide : Le composé agit sur le système nerveux des insectes, perturbant leur fonction normale et conduisant à une paralysie et à la mort.

Cibles moléculaires : Il cible les canaux sodiques dans le système nerveux des insectes, ce qui entraîne une activation prolongée et finalement une défaillance de la transmission neuronale.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide (1R,3R)-chrysanthémique : Un autre stéréoisomère avec une activité biologique différente.

Acide (1S,3S)-chrysanthémique : Un stéréoisomère avec des propriétés chimiques distinctes.

Acide (1R,3S)-chrysanthémique : Un autre stéréoisomère utilisé dans différentes applications .

Unicité

(1S,3R)-RSL3 est unique en raison de sa stéréochimie spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa configuration lui permet d'interagir avec des cibles moléculaires spécifiques, ce qui le rend très efficace comme insecticide et dans d'autres applications .

Propriétés

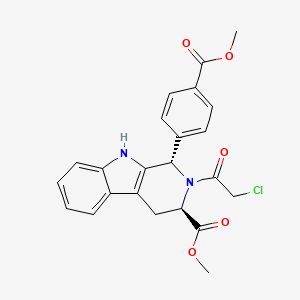

IUPAC Name |

methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJZRSRTYPUYRW-NQIIRXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC2=C([C@@H](N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

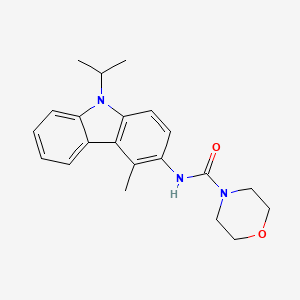

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

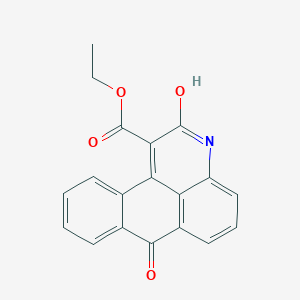

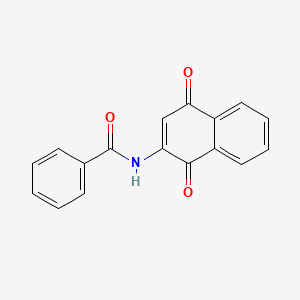

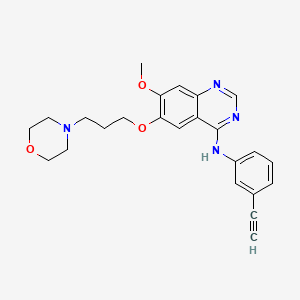

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[4-[[(2R,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]carbamate](/img/structure/B1680064.png)

![methyl N-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate](/img/structure/B1680066.png)

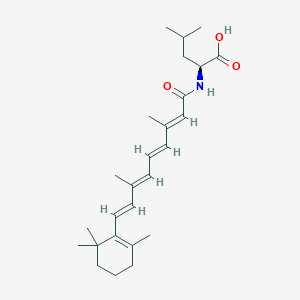

![2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680081.png)